molecular formula C11H13N3OS B12723496 5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-ethyl- CAS No. 116805-49-3

5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-ethyl-

Cat. No.: B12723496
CAS No.: 116805-49-3
M. Wt: 235.31 g/mol
InChI Key: JHYUAMZGJCEADC-UHFFFAOYSA-N
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Description

5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-ethyl- is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by a fused ring system that includes a thiadiazole ring and a quinazoline ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-ethyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3). This reaction leads to the formation of the desired thiadiazoloquinazoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium chlorate, reducing agents, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazoloquinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-ethyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-ethyl- lies in its specific ring fusion and the presence of the ethyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

116805-49-3

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

2-ethyl-6,7,8,9-tetrahydro-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C11H13N3OS/c1-2-9-13-14-10(15)7-5-3-4-6-8(7)12-11(14)16-9/h2-6H2,1H3

InChI Key

JHYUAMZGJCEADC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=O)C3=C(CCCC3)N=C2S1

Origin of Product

United States

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